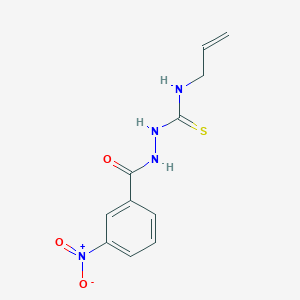

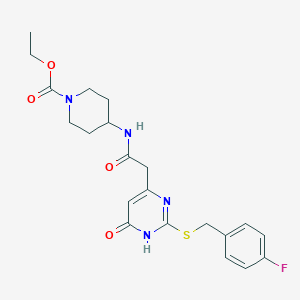

N-allyl-2-(3-nitrobenzoyl)hydrazinecarbothioamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis and Characterization

- N-allyl-2-(3-nitrobenzoyl)hydrazinecarbothioamide has been used in the synthesis of bicyclic 1,2,3,4-tetrahydro-1,4-benzodiazepin-5-ones, which are part of the 'privileged' 1,4-benzodiazepine structure (Hemming & Loukou, 2004).

- The compound's spectral structure elucidation has been done, showing hydrogen atom involvement in H-bond formation with oxygen of nitro group (Abou‐Melha, 2021).

Material Science and Organogels

- N-(3,4,5-cetyloxybenzoyl)-N′-(4′-nitrobenzoyl) hydrazine, a related compound, has shown stable columnar phase and strong gelation ability in several apolar organic solvents, useful in material science (Bai et al., 2007).

Medicinal Chemistry and Anticancer Activity

- Studies have shown the potential of N-allyl-2-(3-nitrobenzoyl)hydrazinecarbothioamide derivatives in chemotherapy, particularly in the synthesis of dioxomolybdenum(VI) complexes exhibiting antitumor properties (Hussein et al., 2015).

- Its related compounds have been explored for anticancer activities, demonstrating strong antioxidant and antitumor activities in isolated compounds (K. Abou‐Melha, 2021).

Chemical Synthesis and Catalysis

- N-allyl-2-(3-nitrobenzoyl)hydrazinecarbothioamide derivatives have been utilized in the synthesis of novel benzoxazine monomers for producing thermosets with excellent thermomechanical properties (Agag & Takeichi, 2003).

- These compounds have also been used in catalysis, particularly in the dehydrative condensation of N-(2-pyridyl)benzimidazole and allyl alcohol (Araki, Kuwata & Ikariya, 2008).

Antioxidant and Antimicrobial Properties

- Derivatives have been synthesized and shown to exhibit antioxidant and urease inhibition activities (Khan et al., 2010).

- Another study demonstrated the synthesis and tuberculostatic activity of 2-(4-nitrobenzoyl)hydrazinecarbodithioic acid derivatives (Gobis et al., 2012).

Bioactivity and Structural Studies

- The compound and its derivatives have been subject to structural studies and evaluated for various bioactivities, including antimicrobial, antifungal, and anticancer activities (Gulea et al., 2021).

- Its nickel(II) complex has been studied for structural and spectral parameters, demonstrating interesting properties for potential application in medicinal chemistry (Genc et al., 2015).

Propiedades

IUPAC Name |

1-[(3-nitrobenzoyl)amino]-3-prop-2-enylthiourea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O3S/c1-2-6-12-11(19)14-13-10(16)8-4-3-5-9(7-8)15(17)18/h2-5,7H,1,6H2,(H,13,16)(H2,12,14,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVUQLMAHVIIWID-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=S)NNC(=O)C1=CC(=CC=C1)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-allyl-2-(3-nitrobenzoyl)hydrazinecarbothioamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridin-3-ylmethanol;dihydrochloride](/img/structure/B2354505.png)

![(1-(4-(sec-butyl)benzyl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B2354506.png)

![2-(Allylsulfanyl)-4-morpholinothieno[3,2-d]pyrimidine](/img/structure/B2354508.png)

![[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B2354516.png)

![N-[(3,4-Dimethoxyphenyl)methyl]-2-(3-methyl-2,4,8,8-tetraoxo-8lambda6-thia-1,3-diazaspiro[4.5]decan-1-yl)acetamide](/img/structure/B2354524.png)